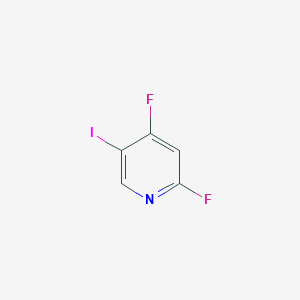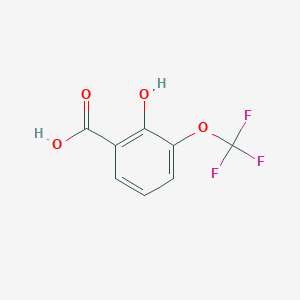
5-(Pyridin-3-yl)furan-2-carbaldehyd
Übersicht
Beschreibung
5-(Pyridin-3-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H7NO2 It is characterized by a furan ring substituted with a pyridine ring at the 3-position and an aldehyde group at the 2-position of the furan ring
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-3-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.
Wirkmechanismus
Mode of Action
The exact mode of action of 5-(Pyridin-3-yl)furan-2-carbaldehyde Some related compounds have been shown to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs . It’s possible that 5-(Pyridin-3-yl)furan-2-carbaldehyde may have similar interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by 5-(Pyridin-3-yl)furan-2-carbaldehyde Related compounds have been shown to be involved in the metabolic activation of aflatoxin b1 . This suggests that 5-(Pyridin-3-yl)furan-2-carbaldehyde may also influence similar biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Pyridin-3-yl)furan-2-carbaldehyde Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde Related compounds have been shown to be involved in the hydroxylation of certain anti-cancer drugs , suggesting that 5-(Pyridin-3-yl)furan-2-carbaldehyde may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-(Pyridin-3-yl)furan-2-carbaldehyde It’s important to note that many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
5-(Pyridin-3-yl)furan-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as coumarin 7-hydroxylase, which is involved in the hydroxylation of various substrates, including anti-cancer drugs like cyclophosphamide and ifosphamide . Additionally, 5-(Pyridin-3-yl)furan-2-carbaldehyde is competent in the metabolic activation of aflatoxin B1, a potent carcinogen . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde on cellular processes are multifaceted. It has been shown to exhibit cytotoxic effects on lung carcinoma cells, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with coumarin 7-hydroxylase can lead to alterations in the metabolic processing of drugs and other substrates, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-(Pyridin-3-yl)furan-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like coumarin 7-hydroxylase, facilitating hydroxylation reactions that modify the chemical structure of various compounds . This enzyme-substrate interaction is crucial for the compound’s role in metabolic activation and detoxification processes. Additionally, 5-(Pyridin-3-yl)furan-2-carbaldehyde may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to metabolic changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(Pyridin-3-yl)furan-2-carbaldehyde remains stable under standard storage conditions, but its reactivity may change over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and enzyme activity, necessitating careful consideration of dosage and exposure duration in experimental designs.
Dosage Effects in Animal Models
The effects of 5-(Pyridin-3-yl)furan-2-carbaldehyde in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced metabolic activation and detoxification of harmful substances . At higher dosages, it can induce toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . These threshold effects underscore the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
5-(Pyridin-3-yl)furan-2-carbaldehyde is involved in several metabolic pathways, primarily through its interaction with enzymes like coumarin 7-hydroxylase . This enzyme catalyzes the hydroxylation of various substrates, facilitating their conversion into more water-soluble forms for excretion. The compound’s role in these pathways highlights its potential in modulating metabolic flux and influencing the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 5-(Pyridin-3-yl)furan-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
5-(Pyridin-3-yl)furan-2-carbaldehyde exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between 3-pyridinecarboxaldehyde and furan-2-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain 5-(Pyridin-3-yl)furan-2-carbaldehyde in high yield and purity.
Industrial Production Methods
Industrial production methods for 5-(Pyridin-3-yl)furan-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution on the furan ring using bromine in acetic acid; nucleophilic substitution on the pyridine ring using sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-(Pyridin-3-yl)furan-2-carboxylic acid.
Reduction: 5-(Pyridin-3-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyridin-2-yl)furan-2-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
5-(Pyridin-4-yl)furan-2-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
5-(Thiophen-3-yl)furan-2-carbaldehyde: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
5-(Pyridin-3-yl)furan-2-carbaldehyde is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
5-pyridin-3-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFODGXPXFMOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480820 | |
| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38588-49-7 | |
| Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)










